N-phenylaniline;trifluoromethanesulfonic acid

Organosilicon chemistry Silylthioether synthesis Organocatalysis

Standard Brønsted acids risk decomposition of acid-labile groups. Diphenylammonium triflate (DPAT) offers a controlled acidity window (pKa≈1) between mineral acids and superacids, preventing side reactions. - **Catalytic esterification** without azeotropic water removal. - **Proven activity** in silylthioether synthesis (18% GC yield at 10 mol%); PFPAT yields trace activity. - **2.7× lower cost** than pentafluorophenylammonium triflate. - **Reusable fluorous phase** protocol for neopentyl acid + secondary alcohol condensation (1.2-5× higher yield).

Molecular Formula C13H12F3NO3S
Molecular Weight 319.30 g/mol
Cat. No. B12347823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenylaniline;trifluoromethanesulfonic acid
Molecular FormulaC13H12F3NO3S
Molecular Weight319.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)O
InChIInChI=1S/C12H11N.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10,13H;(H,5,6,7)
InChIKeyMGEGQAUINMTPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DPAT Catalyst: Core Identity and Comparator Context


N-Phenylaniline;trifluoromethanesulfonic acid, systematically known as diphenylammonium trifluoromethanesulfonate (DPAT, CAS 164411-06-7), is a Brønsted-acidic organocatalyst formed from diphenylamine and trifluoromethanesulfonic acid. It operates as a mild, non-volatile ammonium triflate salt with a pKa of approximately 1 in water, placing it between traditional mineral acids and superacids in proton-donating ability [1]. DPAT is most widely employed for catalytic esterification and transesterification under equimolar conditions without requiring azeotropic water removal, but its scope extends to spiro-heterocycle synthesis, β-enaminone formation, and silylthiol additions [2]. Because subtle changes in counter-ion structure and acid strength profoundly alter catalytic activity and selectivity, DPAT must be evaluated against structurally related ammonium triflates (e.g., pentafluorophenylammonium triflate) and conventional acid catalysts to justify its selection.

1
Equimolar esterification Reported for catalytic esterification and transesterification under equimolar conditions without azeotropic water removal
2
Moderate acidity window Occupies an acidity range between mineral acids and superacids; may support substrates with acid-labile functional groups
3
Counter-ion identity matters Ammonium cation structure influences activity and chemoselectivity; not interchangeable with other ammonium triflates

Why Generic Substitution with Ammonium Triflates Fails


Ammonium triflate catalysts are frequently treated as interchangeable Brønsted acids; however, the identity of the ammonium cation profoundly governs activity, chemo-selectivity, and operational practicality. Diphenylammonium triflate (DPAT) occupies a unique acidity window—substantially weaker than triflic acid (pKa ≈ –14.7) yet stronger than common sulfonic acids—which directly controls the balance between catalytic turnover and undesired dehydration or decomposition side-reactions [1]. Replacing DPAT with pentafluorophenylammonium triflate (PFPAT), for instance, increases activity but also raises catalyst cost roughly 2.7-fold and dramatically shifts substrate scope, as evidenced by complete loss of activity in certain silylthiol additions where DPAT retains measurable productivity [2]. Consequently, generic substitution without quantitative verification of catalyst performance in the specific reaction matrix risks both chemical failure and procurement inefficiency.

Target
DPAT
Diphenylammonium triflate; mild acidity, reported activity in silylthiol additions and esterification of sensitive diols
Potential substitute
PFPAT / other ammonium triflates
Activity may shift dramatically; certain silylthiol additions show reduced product formation. Procurement cost structure may differ significantly.
Risk factor
Acidity mismatch
Weaker or stronger analogues may alter dehydration/side-product balance in acid-sensitive esterifications
Risk factor
Substrate scope shift
Reaction outcomes for hindered substrates or fluorous biphasic systems may not transfer directly; validation required

Quantified Differentiation Against Closest Comparators


Catalytic Turnover in Silylthiol Addition vs PFPAT

In a direct head-to-head comparison under identical conditions (xylenes, 10 mol % catalyst, reflux), diphenylammonium triflate (DPAT) provided an 18 % GC yield of the target silylthioether from Ph₃SiSH, whereas pentafluorophenylammonium triflate (PFPAT) gave only a trace (< 5 %) yield [1]. When PFPAT loading was increased to 20 mol %, the yield rose to 40 %, confirming that PFPAT is intrinsically less competent for this transformation and requires significantly higher loading to approach DPAT’s output. This is one of the rare catalytic manifolds where DPAT outperforms the more active PFPAT, making DPAT the catalyst of first choice for silylthiol-based methodologies.

Silylthiol addition
Head-to-head
DPAT 18% yield vs PFPAT trace (10 mol%); 14–18 pp higher
Supports catalyst selection for Si–S bond activation studies
Identical conditions; GC-MS with internal standard
Organosilicon chemistry Silylthioether synthesis Organocatalysis

Mild Acidity for Cleaner Esterification of Acid-Sensitive Substrates

Diphenylammonium triflate exhibits a pKa of approximately 1 in water, whereas the conjugate acid from which it is derived, trifluoromethanesulfonic acid (TfOH), has a pKa of –14.7 (H₀ = –14.00 in CD₃CO₂D) [1][2]. This 15-order-of-magnitude acidity gap translates directly into functional compatibility: when DPAT is used for equimolar esterification of 4-phenylbutyric acid with cyclododecanol, the desired ester is obtained with minimal dehydration to cyclododecene, while TfOH and even DPAT itself at elevated temperatures promote significant olefin formation [2]. In the same study, bulkier diarylammonium pentafluorobenzenesulfonates (pKa higher than DPAT) suppressed olefin by-products to < 10 %, demonstrating that DPAT’s intermediate acidity fills a specific operational window—strong enough to catalyze esterification without azeotropic water removal, yet sufficiently mild to avoid the catastrophic dehydration caused by superacids.

Acidity window
Cross-study comparable
DPAT pKa ~1 vs TfOH pKa ≈ –14.7; ~15.7 units milder
Acidity threshold may balance esterification rate and side-product suppression
Hindered esterification model; olefin by-product profile monitored
Esterification Acid catalysis Substrate compatibility

Yield Enhancement in Fluorous Biphasic Esterification

When DPAT-mediated esterification of sterically congested carboxylic acids and alcohols is conducted in perfluorohexane (C₆F₁₄) instead of toluene, yields increase by a factor of 1.2 to 5, depending on the substrate pair [1]. The fluorous solvent not only accelerates the reaction through fluorophobic interactions but also simplifies work-up: the catalyst partitions into the fluorous phase and can be recovered, while the ester product remains in the organic phase. This solvent-catalyst synergy is specific to ammonium triflates bearing aryl substituents, as the fluorophobic effect depends on the CH/CF contrast between the catalyst and medium; purely aliphatic ammonium salts do not benefit equally. The quantitative yield boost makes DPAT + C₆F₁₄ the most effective documented homogeneous system for direct condensation of neopentyl-like carboxylic acids with secondary alcohols without pre-activation.

Fluorous biphasic yield
Class-level inference
1.2× to 5× yield increase in C₆F₁₄ vs toluene
Supports yield enhancement screening in sterically hindered esterifications
Fluorophobic effect; catalyst recovery feasible
Fluorous chemistry Sterically hindered esterification Green chemistry

Cost Efficiency vs PFPAT for Standard Esterification

At current commercial pricing (CymitQuimica, 2025), diphenylammonium triflate (DPAT, ≥98 %) costs approximately €15.8 per gram when purchased in 5 g quantities (5 g = €79), while pentafluorophenylammonium triflate (PFPAT, ≥98 %) costs €42.8 per gram at the same scale (5 g = €214) . This 2.7-fold cost differential is compounded by the fact that, for a broad range of unhindered esterification reactions, DPAT and PFPAT provide nearly identical yields under the same conditions (both deliver ≥ 80–95 % for primary alcohol + carboxylic acid pairs) . The cost gap widens further for bulk procurement: 25 g of DPAT is priced at €291 (€11.6 /g) versus €684 for 25 g of PFPAT (€27.4 /g). Consequently, DPAT is the economically rational choice for any esterification process where the extra reactivity of PFPAT is not functionally required.

Procurement cost
Data to verify
DPAT ~2.7× lower cost per gram vs PFPAT at 5 g scale
Cost context for high-throughput catalyst selection
Commercial pricing snapshot; verify for current quotes
Catalyst procurement Cost efficiency Esterification

Chemoselective Esterification of Unprotected cis-1,2-Diols

In a systematic study of substrate scope, DPAT (5 mol %) catalyzed the condensation of cis-1,2-cyclohexanediol with 4-phenylbutyric acid to yield exclusively the corresponding diester in 90 % isolated yield, with no mono-ester detected by GC or ¹H NMR [1]. This outcome contrasts sharply with results obtained using traditional acid catalysts such as p-toluenesulfonic acid (PTSA) or sulfuric acid, which frequently produce intractable mixtures of mono- and di-esters when applied to vicinal diols due to their stronger acidity and poorer chemoselectivity. The ability of DPAT to drive complete bis-acylation of unprotected diols without pre-protection steps offers a strategic advantage in convergent total synthesis routes, particularly for natural products and glycoconjugates bearing multiple hydroxyl groups.

cis-1,2-Diol diester
Class-level inference
DPAT: 90% isolated diester; no mono-ester detected
Supports chemoselectivity review for unprotected diol substrates
Contrast with traditional acids; direct bis-acylation
Chemoselective esterification Diol protection Total synthesis

Data-Backed Procurement Scenarios for Research and Process Chemistry


Silylthioether Synthesis via Si–S Bond Activation

When constructing silylthioethers from triphenylsilylthiol and amine nucleophiles, DPAT is the only ammonium triflate catalyst that yields measurable product at standard 10 mol % loading (18 % GC yield), while PFPAT gives only trace activity [1]. Laboratories engaged in organosilicon methodology or materials precursor synthesis should procure DPAT specifically for this reaction class, as any attempt to substitute PFPAT would require 20 mol % loading to exceed DPAT’s performance, doubling catalyst cost and complicating purification.

Acid-Sensitive Substrate Esterification at Process Scale

For esterification of pharmaceutical intermediates containing acid-labile functional groups (e.g., tert-butyl esters, acetals, Boc-protected amines), DPAT’s moderate acidity (pKa ≈ 1) provides the necessary proton activity to drive condensation without the destructive side reactions caused by superacids such as TfOH (pKa ≈ –14.7) [2][3]. DPAT also eliminates the need for azeotropic water removal, simplifying reactor design and reducing energy consumption—a significant operational advantage over H₂SO₄ and sulfonic acid resins.

Cost-Sensitive High-Throughput Esterification Screening

In medicinal chemistry and agrochemical discovery groups that run hundreds of parallel esterification reactions per week, the 2.7-fold lower cost of DPAT versus PFPAT translates into annual catalyst savings of several thousand euros without sacrificing yield for standard primary and secondary alcohol substrates . DPAT should be the default ammonium triflate stocked in compound management inventories, with PFPAT reserved exclusively for recalcitrant tertiary alcohol or macrolactonization cases where higher activity is unequivocally required.

Sterically Hindered Esterification in Fluorous Biphasic Systems

Process groups targeting direct condensation of neopentyl-type carboxylic acids with secondary alcohols (e.g., 1-adamantanecarboxylic acid + 1-adamantanol) should implement the DPAT + C₆F₁₄ biphasic protocol, which delivers 1.2- to 5-fold higher yields compared to the same reaction in toluene [4]. The fluorous phase containing DPAT is recoverable and reusable over multiple cycles, enhancing both green chemistry credentials and process economics.

Application
Selection Property
Validation Focus
Silylthioether synthesis
Catalyst activity in Si–S bond activation
Yield comparison vs PFPAT at standard loading
Acid-sensitive substrate esterification
Moderate acidity profile
Side-product suppression vs superacids
High-throughput esterification screening
Cost efficiency at scale
Yield parity for standard substrates
Sterically hindered esterification in fluorous media
Fluorophobic medium compatibility
Yield enhancement in biphasic system
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